Isoxazole, 3-(3-chlorophenyl)-
Description
Overview of Isoxazole (B147169) Core Structures and Their Significance in Organic Chemistry
The isoxazole ring is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom adjacent to each other. nih.govrsc.org This structural motif is a cornerstone in organic and medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. nih.govtaylorandfrancis.com The unique arrangement of heteroatoms in the isoxazole ring makes it electron-rich and imparts it with a distinct reactivity, including a propensity for ring cleavage reactions due to the weak N-O bond. nih.gov
Isoxazoles are considered "privileged structures" in drug discovery, as their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org Many commercially available drugs, such as the antibiotic sulfamethoxazole (B1682508) and the anti-inflammatory agent valdecoxib, feature an isoxazole core, highlighting its therapeutic relevance. researchgate.netrsc.org
Furthermore, the isoxazole ring serves as a versatile synthetic intermediate. taylorandfrancis.com Its stability allows for functionalization at its C-3, C-4, and C-5 positions through methods like C-H activation or transition metal-catalyzed cross-coupling reactions. nih.govrsc.org The ability to undergo ring-cleavage reactions also provides synthetic pathways to other important chemical structures like β-amino alcohols and γ-amino acids. taylorandfrancis.com The most common method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. taylorandfrancis.comrsc.org
The Role of Chlorophenyl Substitution in Modulating Isoxazole Chemical Profiles
The attachment of a substituent group to the isoxazole core can significantly modify its physicochemical and biological properties. The 3-(3-chlorophenyl) group introduces specific electronic and steric effects that modulate the profile of the parent isoxazole. The chlorine atom, being an electronegative and electron-withdrawing group, influences the electron density distribution across the entire molecule. researchgate.net This can affect the molecule's reactivity, polarity, and ability to interact with biological targets. researchgate.netontosight.ai
Studies on halogen-substituted isoxazoles have shown that the presence and position of the halogen can impact molecular stability, reactivity, and kinetic stability. researchgate.net For instance, the substitution of a chloroaryl group at the 5-position of the isoxazole ring has been noted as important for achieving a high order of activity in certain biological tests. ijpcbs.com The chlorophenyl group can also enhance the reactivity of adjacent functional groups, making the compound a useful intermediate for further chemical modifications through reactions like nucleophilic substitutions. The synthesis of various 3-aryl-5-(3'-chlorophenyl)isoxazole derivatives has been achieved by condensing appropriate chalcones with hydroxylamine (B1172632) hydrochloride, demonstrating a viable route to these modulated structures. researchgate.net
Table 1: Physicochemical Properties of a Representative Chlorophenyl-Substituted Isoxazole This table presents data for a related compound, 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde (B1357276), to illustrate typical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| Form | Solid |
| InChI Key | TZCHLLPQCIJQJS-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Current Research Directions and Academic Trajectory for 3-(3-Chlorophenyl)-Isoxazole Studies
The academic trajectory for isoxazole derivatives, including 3-(3-chlorophenyl)-isoxazole, is strongly pointed towards medicinal chemistry and materials science. rsc.orgresearchgate.net Research is focused on the synthesis of novel derivatives and the evaluation of their biological activities. nih.govamazonaws.com A significant area of investigation is their potential as anticancer agents, with studies showing that isoxazole compounds can induce apoptosis and modulate cell cycle progression in various cancer cell lines. nih.gov The substitution pattern, including the presence of chlorophenyl groups, plays a crucial role in determining the cytotoxic potency and selectivity of these compounds. impactfactor.org
Modern synthetic strategies are also a key research focus, with an emphasis on developing more efficient, regioselective, and environmentally friendly ("green") methods for creating diverse isoxazole libraries. nih.govrsc.org This includes the use of microwave-assisted synthesis and novel catalytic systems. nih.govgrafiati.com
The use of 3-(3-chlorophenyl)-isoxazole and its analogues as building blocks in organic synthesis continues to be a prominent research direction. chembk.com For example, diarylisoxazole-3-carboxamides have been synthesized and optimized as potent inhibitors of the mitochondrial permeability transition pore, a potential target for various diseases. nih.gov The versatility of the isoxazole core, combined with the modulating effects of the chlorophenyl group, ensures that these compounds will remain a fertile ground for academic and industrial research, particularly in the quest for new therapeutic agents and functional materials. rsc.orgnih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 3-(3-Chlorophenyl)-Isoxazole |
| 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde |
| 3-Aryl-5-(3'-chlorophenyl)isoxazole |
| Sulfamethoxazole |
Structure
2D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-12-11-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQASRSEXIITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462943 | |
| Record name | Isoxazole, 3-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89047-06-3 | |
| Record name | Isoxazole, 3-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chlorophenyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 3 Chlorophenyl Isoxazole and Its Derivatives
Regioselective and Stereoselective Synthesis of 3-(3-Chlorophenyl)-Isoxazole Scaffolds
The controlled synthesis of the 3-(3-chlorophenyl)isoxazole core is predominantly achieved through two powerful strategies: 1,3-dipolar cycloadditions and condensation/cyclization reactions. These methods offer distinct advantages in terms of precursor availability and control over the final substitution pattern of the isoxazole (B147169) ring.
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, stands as a cornerstone for the construction of five-membered heterocycles like isoxazoles. wikipedia.org This reaction involves the concertedly proceeding addition of a 1,3-dipole, in this case, a nitrile oxide, to a dipolarophile, typically an alkyne or an alkene. wikipedia.orgresearchgate.net This approach is highly valued for its efficiency and stereospecificity. wikipedia.org
The key intermediate for this synthetic route is the 3-chlorobenzonitrile (B1581422) oxide. This reactive 1,3-dipole is not typically isolated but is generated in situ from stable precursors. The most common and reliable method for its generation is the dehydrohalogenation of the corresponding 3-chlorobenzohydroximoyl halide, usually the chloride or bromide. This is achieved by treating the hydroximoyl halide with a non-nucleophilic base.
Another prevalent method involves the oxidation of 3-chlorobenzaldehyde (B42229) oxime. organic-chemistry.org Various oxidizing agents can be employed, including sodium hypochlorite (B82951) (NaOCl) or hypervalent iodine reagents. organic-chemistry.org For instance, a catalytic amount of an iodoarene in the presence of a terminal oxidant like Oxone can efficiently convert the aldoxime to the nitrile oxide. organic-chemistry.org The choice of method often depends on the stability of the starting materials and the reaction conditions required for the subsequent cycloaddition.
| Precursor | Reagent/Method | Dipole Generated |
| 3-Chlorobenzohydroximoyl chloride | Triethylamine (Et3N) or other non-nucleophilic base | 3-Chlorobenzonitrile oxide |
| 3-Chlorobenzaldehyde oxime | Sodium hypochlorite (NaOCl) | 3-Chlorobenzonitrile oxide |
| 3-Chlorobenzaldehyde oxime | Catalytic Iodoarene / Oxone | 3-Chlorobenzonitrile oxide |
| α-Nitro-3-chlorotoluene | Dehydrating agent (e.g., PPA/SiO2) | 3-Chlorobenzonitrile oxide |
The regioselectivity of the 1,3-dipolar cycloaddition between 3-chlorobenzonitrile oxide and an unsymmetrical dipolarophile is a critical aspect, determining whether the 3,4- or 3,5-disubstituted isoxazole isomer is formed. This outcome is governed by a combination of steric and electronic factors, which can be analyzed using Frontier Molecular Orbital (FMO) theory. wikipedia.org
Generally, the reaction of a nitrile oxide with a terminal alkyne yields the 3,5-disubstituted isoxazole as the major product. wikipedia.orgyoutube.com This is a result of the FMO interaction where the highest occupied molecular orbital (HOMO) of the alkyne interacts with the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide. However, this inherent regioselectivity can be reversed. The use of ruthenium catalysts, for example, has been shown to override the inherent polarity of nitrile oxides, leading to the formation of 4-substituted isoxazoles from reactions with electron-rich alkynes. nih.gov
The reaction with ortho-nitrophenyl alkynes has been shown to proceed with excellent levels of regioselectivity, affording the corresponding 3,5-disubstituted isoxazoles. nih.govoregonstate.edu When alkenes are used as dipolarophiles, the reaction yields isoxazolines, which can be subsequently oxidized to the aromatic isoxazole if desired. The stereospecificity of the cycloaddition ensures that the relative stereochemistry of the substituents on the alkene is retained in the resulting isoxazoline (B3343090) ring. wikipedia.org
| Dipolarophile | Catalyst/Conditions | Major Product |
| Phenylacetylene | Thermal | 3-(3-Chlorophenyl)-5-phenylisoxazole |
| Propyne | Thermal | 3-(3-Chlorophenyl)-5-methylisoxazole |
| Ethyl propiolate | Thermal | 3-(3-Chlorophenyl)-5-ethoxycarbonylisoxazole |
| Ynamide (electron-rich alkyne) | Ru-catalyst | 4-Amido-3-(3-chlorophenyl)isoxazole (Reversed regioselectivity) |
| Styrene | Thermal | 3-(3-Chlorophenyl)-5-phenylisoxazoline |
An alternative and widely employed strategy for synthesizing the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride. youtube.com This method is robust and allows for the construction of a wide variety of substituted isoxazoles.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of 3,5-disubstituted isoxazoles. researchgate.netnih.gov To synthesize 3-(3-chlorophenyl)-isoxazoles, a chalcone (B49325) bearing a 3-chlorophenyl group at the appropriate position is reacted with hydroxylamine hydrochloride. researchgate.net The reaction typically proceeds by refluxing the reactants in a suitable solvent like ethanol. nih.govnih.gov The presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, or an acid, like glacial acetic acid, is often required to facilitate the reaction. nih.govwpmucdn.comjocpr.com
The mechanism involves the initial formation of an oxime intermediate through the reaction of hydroxylamine with the carbonyl group of the chalcone. This is followed by a Michael-type addition of the hydroxyl group to the β-carbon of the double bond, leading to a cyclized intermediate. Subsequent dehydration yields the stable aromatic isoxazole ring. wpmucdn.com For example, reacting 1-aryl-3-(3-chlorophenyl)-2-propen-1-one with hydroxylamine hydrochloride leads directly to 5-aryl-3-(3-chlorophenyl)isoxazole. researchgate.net
| Chalcone Precursor | Reagents | Product |
| 1-Phenyl-3-(3-chlorophenyl)prop-2-en-1-one | NH2OH·HCl, KOH, Ethanol | 3-(3-Chlorophenyl)-5-phenylisoxazole |
| 1-(4-Methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one | NH2OH·HCl, NaOH, Ethanol | 3-(3-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole |
| 1-(4-Chlorophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | NH2OH·HCl, Acetic Acid, Ethanol | 3,5-bis(3-Chlorophenyl)isoxazole |
1,3-Diketones are classic precursors for isoxazole synthesis. researchgate.net The reaction of a β-diketone with hydroxylamine first forms a monoxime intermediate, which then undergoes cyclization and dehydration, often under acidic conditions, to yield the isoxazole derivative. youtube.comresearchgate.net To form a 3-(3-chlorophenyl)isoxazole using this method, a diketone such as 1-(3-chlorophenyl)-1,3-butanedione would be the required precursor. Condensation with hydroxylamine hydrochloride would yield 3-(3-chlorophenyl)-5-methylisoxazole.
The regioselectivity of the cyclization with unsymmetrical 1,3-diketones can be an issue, potentially leading to a mixture of isomeric isoxazoles. However, the difference in reactivity between the two carbonyl groups can often be exploited to favor the formation of a single regioisomer. Related compounds like β-ketoesters and β-ketoamides can also be employed in similar condensation reactions to access functionalized isoxazoles. mdpi.combeilstein-journals.org For instance, reacting a β-ketoester with hydroxylamine can lead to the formation of an isoxazol-5(4H)-one, which can be a versatile intermediate for further elaboration. mdpi.com
| Precursor | Reagents | Product |
| 1-(3-Chlorophenyl)-1,3-butanedione | NH2OH·HCl, Pyridine | 3-(3-Chlorophenyl)-5-methylisoxazole |
| 1-(3-Chlorophenyl)-3-phenylpropane-1,3-dione | NH2OH·HCl, Acetic Acid | 3-(3-Chlorophenyl)-5-phenylisoxazole |
| Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (β-ketoester) | NH2OH·HCl, Base | 3-(3-Chlorophenyl)isoxazol-5(4H)-one |
Condensation and Cyclization Reactions Utilizing Hydroxylamine Derivatives
Mechanistic Investigations of 3-(3-Chlorophenyl)-Isoxazole Synthesis
Understanding the reaction mechanisms is paramount for optimizing the synthesis of 3-(3-chlorophenyl)-isoxazole. The primary route to the isoxazole ring is the [3+2] cycloaddition reaction, whose mechanistic nuances dictate reaction outcomes.
The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). Two main mechanisms have been proposed for this transformation: a concerted pericyclic pathway and a stepwise pathway involving a diradical intermediate. rsc.org
Current consensus, supported by computational studies, favors the concerted mechanism for most 1,3-dipolar cycloadditions leading to isoxazoles. rsc.org In this pathway, the dipole and dipolarophile approach each other in a single, coordinated step, passing through a cyclic transition state. This mechanism is generally preferred as it is often lower in energy. researchgate.net
However, the possibility of a stepwise mechanism cannot be entirely dismissed, especially under specific conditions or with highly reactive substrates. rsc.orgresearchgate.net For instance, the reaction of a 1,3-dipole with the highly reactive antiaromatic cyclobutadiene (B73232) has been computationally shown to be a borderline case where a stepwise diradical process can compete with the concerted one. researchgate.net For typical alkynes used to synthesize compounds like 3-(3-chlorophenyl)-isoxazole, the concerted Huisgen mechanism is considered the dominant pathway. researchgate.net
The formation of the isoxazole ring relies on the generation and reaction of critical intermediates.
Nitrile Oxides: The most crucial intermediate in the [3+2] cycloaddition route is the nitrile oxide. For the synthesis of 3-(3-chlorophenyl)-isoxazole, the required intermediate is 3-chlorobenzonitrile oxide. This species is highly reactive and is typically generated in situ to prevent dimerization or decomposition. nih.gov The most common method for its generation is the base-induced dehydrohalogenation of the corresponding hydroximoyl halide, such as 3-chlorobenzohydroximoyl chloride. nih.govbeilstein-journals.orgnih.gov Another method involves the oxidation of the corresponding aldoxime, 3-chlorobenzaldehyde oxime, using oxidizing agents like oxone or sodium hypochlorite (bleach). rsc.orgmdpi.commdpi.com
Ketoximes and Aldoximes: Oximes are stable precursors for generating nitrile oxides. For instance, 3-chlorobenzaldehyde can be reacted with hydroxylamine to form 3-chlorobenzaldehyde oxime. mdpi.commdpi.com This aldoxime can then be converted to the nitrile oxide intermediate. mdpi.com In other synthetic pathways, particularly for more substituted isoxazoles, ketoximes can act as key intermediates. For example, the reaction of a β-dicarbonyl compound with hydroxylamine can proceed through a ketoxime intermediate which then undergoes cyclization. wpmucdn.com
A plausible reaction pathway starting from 3-chlorobenzaldehyde is outlined below:
Oxime Formation: 3-chlorobenzaldehyde reacts with hydroxylamine hydrochloride to form 3-chlorobenzaldehyde oxime.
In Situ Nitrile Oxide Generation: The oxime is then oxidized (e.g., with bleach) or converted to a hydroximoyl chloride and treated with a base to generate 3-chlorobenzonitrile oxide. mdpi.com
Cycloaddition: The nitrile oxide rapidly undergoes a [3+2] cycloaddition with an alkyne (e.g., acetylene (B1199291) or a substituted alkyne) to form the 3-(3-chlorophenyl)-isoxazole ring. mdpi.com
Catalysts and solvents play a pivotal role in controlling the efficiency and regioselectivity of isoxazole synthesis.
Catalytic Systems:
Copper Catalysis: Copper(I) catalysts are widely used, especially for reactions with terminal alkynes. They are known to improve reaction rates and control regioselectivity, typically favoring the formation of 3,5-disubstituted isoxazoles. rsc.orgnih.gov Mechanochemical synthesis using a recyclable Cu/Al₂O₃ nanocomposite catalyst has also been developed for the 1,3-dipolar cycloaddition. nih.govrsc.org
Ruthenium and Palladium Catalysis: For more complex or substituted isoxazoles, other transition metals have been employed. Ruthenium(II) catalysts can promote smooth reactions at room temperature with high yields and regioselectivity. nih.gov Palladium catalysts have been used for intramolecular cyclizations of alkynes and aldoximes to yield trisubstituted isoxazoles. nih.govbeilstein-journals.org
Organocatalysis: Metal-free approaches using organocatalysts have also been reported, aligning with green chemistry principles. beilstein-journals.org
Solvation Effects: The choice of solvent significantly impacts reaction outcomes. While traditional syntheses often employ organic solvents like THF, toluene, or DCM mdpi.comgoogle.com, there is a strong shift towards more sustainable options.
Aqueous Media: Water has been shown to be an effective medium for the synthesis of isoxazoles, often accelerating the reaction and simplifying work-up procedures. nih.govbeilstein-journals.orgmdpi.com Reactions can be performed under mild basic nih.gov or acidic nih.gov conditions in water.
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These "green" solvents offer an alternative to volatile organic compounds. The synthesis of 3,5-disubstituted isoxazoles in butylmethylimidazolium (B1222432) salts ([BMIM]X) has been demonstrated with excellent yields and successful recycling of the ionic liquid. nih.gov
The table below summarizes the effect of different catalytic systems and solvents on isoxazole synthesis, based on findings for analogous structures.
| Catalyst/System | Solvent | Key Advantages | Typical Products |
|---|---|---|---|
| Copper(I) | Various Organic Solvents | Good regioselectivity for terminal alkynes. nih.gov | 3,5-disubstituted isoxazoles |
| Ruthenium(II) | Organic Solvents | High yields and regioselectivity at room temperature. nih.gov | 3,5- and 3,4,5-substituted isoxazoles |
| Cu/Al₂O₃ (Mechanochemical) | Solvent-free | Scalable, solvent-free, recyclable catalyst. nih.govrsc.org | 3,5-disubstituted isoxazoles |
| None (Base-mediated) | Water | Environmentally friendly, fast reaction times. nih.govbeilstein-journals.org | 3,4,5-trisubstituted isoxazoles |
| None (Ultrasound) | Ethanol/Glycerol | Reduced reaction times, high yields. nih.govpreprints.org | Various substituted isoxazoles |
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 3-(3-chlorophenyl)-isoxazole.
Aqueous Synthesis: As mentioned, using water as a solvent is a key green strategy. The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water provides a clean and efficient route to 5-arylisoxazoles without any catalyst. mdpi.comnih.gov
Ultrasonic and Microwave Irradiation: The use of ultrasound or microwave energy can dramatically reduce reaction times and improve yields. nih.govpreprints.orgresearchgate.net For example, ultrasound-assisted synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been achieved using an agro-waste-based catalyst in glycerol. nih.gov
Solvent-Free Synthesis: Mechanochemistry, such as ball-milling, allows for solvent-free reactions, reducing waste and simplifying purification. The synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides under ball-milling conditions is a prime example of this approach. nih.govrsc.org
Reusable Catalysts: The development of heterogeneous or recyclable catalysts, like the Cu/Al₂O₃ nanocomposite nih.gov or reusable ionic liquids nih.gov, aligns with green chemistry goals by minimizing waste and catalyst cost over multiple runs.
Derivatization Strategies for Functionalization of the 3-(3-Chlorophenyl)-Isoxazole Core
Once the 3-(3-chlorophenyl)-isoxazole core is synthesized, it can be further functionalized to create a library of diverse molecules.
Electrophilic Substitution: The isoxazole ring itself is relatively electron-deficient, making electrophilic substitution challenging. However, functionalization often targets the pendant phenyl ring or attached side chains.
Introduction of Functional Groups: A common strategy is to introduce a functional group handle during the initial synthesis. For example, using a protected formyl-alkyne in the cycloaddition would lead to a 3-(3-chlorophenyl)isoxazole-5-carbaldehyde (B1357276). sigmaaldrich.com This aldehyde can then serve as a versatile precursor for a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Conversion to Active Intermediates: The 4-position of the isoxazole ring can be functionalized. For instance, the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride from the corresponding carboxylic acid is a key step in the synthesis of the antibiotic Cloxacillin. google.com This acyl chloride is a highly reactive intermediate for creating amides and esters.
Reductive Ring-Opening: The isoxazole ring can undergo reductive cleavage under conditions such as catalytic hydrogenation (e.g., with Raney Ni or Pd/C). mdpi.com This reaction opens the ring to form a β-enaminone, which is a versatile synthetic intermediate for constructing other heterocyclic systems, like pyrazoles. mdpi.comwpmucdn.com
Cross-Coupling Reactions: By introducing a handle suitable for cross-coupling, such as an iodo group, the isoxazole scaffold can be elaborated. The "halogen dance" rearrangement has been studied for moving an iodine atom from the 5- to the 4-position of the oxazole (B20620) ring, providing access to different isomers for further coupling reactions. researchgate.net Similarly, isoxazolylsilanols can be prepared and used in palladium-catalyzed cross-coupling reactions with aryl iodides to build molecular complexity. nih.gov
Elucidation of Chemical Reactivity and Transformation Pathways of 3 3 Chlorophenyl Isoxazole
Reaction Mechanisms of the Isoxazole (B147169) Ring System with 3-(3-Chlorophenyl) Substitution
The reactivity of the isoxazole ring is intrinsically linked to the electronegativity of its heteroatoms and the aromaticity of the system. The placement of the 3-chlorophenyl group introduces specific electronic effects that modulate this inherent reactivity.
The 3-chlorophenyl group exerts both inductive and resonance effects on the isoxazole ring. The chlorine atom is electron-withdrawing via induction due to its high electronegativity, which deactivates the phenyl ring towards electrophilic substitution. This electron-withdrawing nature is transmitted to the isoxazole ring, influencing the electron density of the heterocyclic system.
The isoxazole ring is generally considered to be π-electron rich and can undergo electrophilic substitution, although it is less reactive than other five-membered heterocycles like furan (B31954) or pyrrole (B145914). scholarsresearchlibrary.com Conversely, the electron-deficient nature of certain positions, particularly C-5, makes it a target for nucleophiles.
Nucleophilic Reactivity:
The C-5 position of the isoxazole ring is often the primary site for nucleophilic attack. This is exemplified by reactions where a base can deprotonate the C-5 position, creating a nucleophilic species that can then react with an electrophile. For instance, in the synthesis of 5-(bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, a base is used to deprotonate the C-5 position of 3-(3,4-dichlorophenyl)isoxazole, which then attacks bromoacetyl bromide. While this example features a dichlorophenyl group, the underlying principle of C-5 deprotonation and subsequent nucleophilic attack is relevant to 3-aryl isoxazoles in general.
The bromoacetyl group at the C-5 position can then undergo further nucleophilic substitution reactions. For example, it can react with amines to form stable acetamide (B32628) derivatives.
Electrophilic Reactivity:
Electrophilic substitution on the isoxazole ring is less common than nucleophilic attack and typically requires harsh conditions. scholarsresearchlibrary.com The presence of the deactivating 3-chlorophenyl group would further disfavor electrophilic attack on the isoxazole ring itself. Instead, electrophilic aromatic substitution would be more likely to occur on the phenyl ring, although it is also deactivated by the chlorine atom.
Functional Group Interconversions and Strategic Derivatizations
The ability to selectively functionalize the 3-(3-chlorophenyl)-isoxazole scaffold is crucial for its application in various fields. This can be achieved by targeting the isoxazole ring directly, modifying the chlorophenyl substituent, or inducing ring-opening and rearrangement reactions.
Direct functionalization of the isoxazole ring can be challenging due to the ring's stability and the potential for lability under certain conditions, particularly basic ones. rsc.orgrsc.org However, several strategies have been developed.
C-5 Functionalization: As mentioned, the C-5 position is the most amenable to functionalization, often initiated by deprotonation. This allows for the introduction of various substituents. For example, 3-(3-chlorophenyl)isoxazole-5-carbaldehyde (B1357276) and 3-(3-chlorophenyl)isoxazole-5-carboxylic acid are known compounds, indicating that formylation and carboxylation at the C-5 position are feasible. chemimpex.comchemimpex.com These functional groups can then serve as handles for further synthetic transformations.
C-4 Functionalization: The C-4 position is generally less reactive than C-5. However, methods like C-H activation and transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the direct functionalization of this position in isoxazoles. rsc.orgrsc.org
C-3 Functionalization: The C-3 position is already substituted with the 3-chlorophenyl group in the target molecule. Further direct functionalization at this position without cleaving the existing bond would be synthetically challenging.
The following table summarizes some known functionalized derivatives of 3-(3-chlorophenyl)isoxazole, highlighting the types of functional groups that can be introduced.
| Compound Name | Functional Group | Position of Functionalization |
| 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde | Aldehyde | C-5 |
| 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid | Carboxylic Acid | C-5 |
| (R)-Methyl 3-(3-chlorophenyl)-4-(3-methyl-4-nitroisoxazol-5-yl)-2-methylenebutanoate acs.org | Methylenebutanoate | C-4 |
The chlorine atom on the phenyl ring offers a site for chemical modification, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. However, nucleophilic aromatic substitution on an unactivated chlorobenzene (B131634) ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the chlorine.
Cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, provide a more versatile approach to modify the chlorophenyl group. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, vinyl, and amino groups, thereby enabling the synthesis of a diverse library of 3-aryl-isoxazole derivatives with tailored properties. While specific examples for 3-(3-chlorophenyl)-isoxazole were not found in the search results, these are standard and well-established methodologies in organic synthesis.
The isoxazole ring can undergo reductive ring-opening under various conditions, providing access to different classes of compounds. A notable example is the reductive ring cleavage of isoxazoles in the presence of copper/diamine catalysts to yield enaminones. wpmucdn.com This transformation is significant as enaminones are valuable synthetic intermediates.
Rearrangement reactions of isoxazoles can also lead to the formation of other heterocyclic systems or acyclic compounds. The specific outcome of these reactions is highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions employed. For instance, the synthesis of spiro[benzofuran-2,5′-isoxazolidin] derivatives has been achieved through a 1,3-dipolar cycloaddition reaction of nitrones, which can be conceptually related to isoxazole chemistry. acs.org
Catalytic Transformations Involving 3-(3-Chlorophenyl)-Isoxazole as a Substrate
The isoxazole ring, while aromatic, possesses a labile N-O bond that can be cleaved under various conditions, including catalytic hydrogenation. rsc.org This reactivity, coupled with the potential for C-H functionalization, makes isoxazoles valuable synthons for more complex molecules. Transition-metal catalysis, in particular, has emerged as a powerful tool for the controlled transformation of the isoxazole core. unimi.itrsc.org These reactions can be broadly categorized into those that maintain the isoxazole ring and those that involve ring cleavage and subsequent rearrangement or annulation.
One of the key features influencing the reactivity of 3-substituted isoxazoles is the acidity of the proton at the C4 position, and in the case of 3-unsubstituted isoxazoles, the proton at the C3 position. Base-catalyzed abstraction of this proton can lead to ring-opening, forming a cyanoenolate anion. rsc.org This intrinsic reactivity is a crucial consideration in the design of catalytic transformations.
Palladium-Catalyzed Phenylation
Direct functionalization of the isoxazole ring without its cleavage is a valuable strategy. Palladium-catalyzed cross-coupling reactions allow for the introduction of new substituents. For instance, direct phenylation at the 4-position of the isoxazole ring has been achieved using a palladium(II) acetate (B1210297) catalyst. This type of reaction typically proceeds via C-H activation of the isoxazole. In a study on various isoxazole derivatives, phenylation was successfully demonstrated, converting the isoxazole into its 4-phenyl counterpart. clockss.org While this specific study did not use 3-(3-chlorophenyl)isoxazole as the primary example, the methodology is applicable to a range of 3-substituted isoxazoles. The reaction often requires an oxidant, such as copper(II) acetate or oxygen, to regenerate the active Pd(II) catalyst. clockss.org
Iron-Catalyzed Domino Reaction for Pyrrole Synthesis
The isoxazole ring can serve as a precursor to other heterocyclic systems through catalytic ring-opening and rearrangement. An iron(II)-catalyzed domino reaction has been developed for the synthesis of substituted pyrroles from 5-alkoxyisoxazoles. beilstein-journals.org This process is initiated by the Fe(II)-catalyzed isomerization of the isoxazole to a 2H-azirine intermediate. This highly reactive intermediate then undergoes a subsequent reaction with a nucleophile, such as an imidazolium (B1220033) ylide, to construct the pyrrole ring. beilstein-journals.org This transformation highlights the utility of isoxazoles as "masked" synthons, where the isoxazole ring is strategically cleaved and rearranged under catalytic control.
Rhodium-Catalyzed Annulations
Rhodium catalysts have been employed in the annulative coupling of 3-aryl-isoxazoles with alkynes. These reactions proceed through a sequence involving C-H activation, alkyne insertion, and cleavage of the N-O bond, leading to the formation of complex polycyclic structures. wpmucdn.com For example, the reaction of 3,5-diarylisoxazoles with alkynes in the presence of a rhodium catalyst and a copper oxidant can produce isoquinoline-conjugated naphtho[1,8-bc]pyrans. wpmucdn.com The reaction is proposed to initiate with a C-H bond activation at the ortho-position of the 3-aryl group, forming a rhodacycle intermediate. This is followed by insertion of alkyne molecules and an intramolecular reaction involving the isoxazole's N-O bond.
The following table summarizes key catalytic transformations involving isoxazole substrates, providing an overview of the catalysts, reaction types, and resulting products.
| Substrate Type | Catalyst System | Reaction Type | Product(s) |
| 3-Substituted Isoxazole | Pd(OAc)₂ / Oxidant | Direct C-H Phenylation | 4-Phenylisoxazole Derivative |
| 3-Aryl-5-alkoxyisoxazole | FeCl₂·4H₂O / Et₃N | Domino Reaction/Rearrangement | 4-Imidazolylpyrrole-2-carboxylates |
| 3,5-Diarylisoxazole | [RhCp*Cl₂]₂ / Cu(OAc)₂·H₂O | Cascade Oxidative Annulation | Isoquinoline-conjugated Naphthopyrans |
These examples underscore the versatility of 3-(3-chlorophenyl)-isoxazole and related compounds as substrates in catalytic transformations. The ability to either functionalize the intact ring or to utilize it as a synthon for other heterocyclic structures provides a powerful platform for the synthesis of diverse and complex molecules.
Computational and Theoretical Investigations of 3 3 Chlorophenyl Isoxazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(3-chlorophenyl)-isoxazole at the atomic level. These calculations can predict molecular geometry, electronic structure, and other important characteristics with a high degree of accuracy.
Density Functional Theory (DFT) for Optimized Geometries and Energetic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 3-(3-chlorophenyl)-isoxazole, DFT calculations are instrumental in determining its most stable three-dimensional conformation, known as the optimized geometry. These calculations also provide valuable information about the molecule's energetic properties, such as its total energy and stability.
In a typical DFT study of a molecule like 3-(3-chlorophenyl)-isoxazole, the initial step involves constructing an approximate molecular structure. This structure is then subjected to a geometry optimization process, where the forces on each atom are calculated and minimized, leading to the lowest energy conformation. The choice of the functional and basis set is critical in these calculations as it directly impacts the accuracy of the results.
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A functional is a mathematical approximation that describes the exchange-correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals. For molecules like chlorophenyl isoxazole (B147169) systems, a comparative analysis of different functionals and basis sets is often performed to identify the most suitable combination that provides a balance between computational cost and accuracy.
Commonly used functionals for organic molecules include B3LYP, CAM-B3LYP, WB97XD, and MPW1PW91. researchgate.net Basis sets, on the other hand, range from minimal ones like STO-3G to more extensive ones like the Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ).
For isoxazole derivatives, studies have shown that the B3LYP functional combined with the 6-311+G(d,p) basis set often yields results that are in good agreement with experimental data for molecular geometries and electronic properties. dergipark.org.trresearchgate.net A comparative study on benzoisoxazole derivatives, for instance, employed the B3LYP/6-311+G(d,p) level of theory to determine structural parameters, energetics, and spectroscopic characteristics. dergipark.org.tr Another theoretical study on isoxazoles utilized various functionals including B3LYP, CAM-B3LYP, WB97XD, and MPW1PW91 with a 6-31G(d,p) basis set to calculate the HOMO-LUMO energy gap. researchgate.net
The following table illustrates a hypothetical comparison of calculated total energies for 3-(3-chlorophenyl)-isoxazole using different combinations of functionals and basis sets. Lower energy values typically indicate a more stable molecular conformation.
| Functional | Basis Set | Total Energy (Hartree) |
|---|---|---|
| B3LYP | 6-31G(d) | -1055.2345 |
| B3LYP | 6-311+G(d,p) | -1055.5678 |
| CAM-B3LYP | 6-31G(d) | -1055.1987 |
| CAM-B3LYP | 6-311+G(d,p) | -1055.5213 |
| WB97XD | 6-31G(d) | -1055.3456 |
| WB97XD | 6-311+G(d,p) | -1055.6789 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Insights
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and bonding in molecules. It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as lone pairs, core orbitals, and bonding orbitals.
For 3-(3-chlorophenyl)-isoxazole, NBO analysis can reveal important details about the delocalization of electrons between the phenyl ring, the isoxazole ring, and the chlorine atom. This information is crucial for understanding the molecule's stability and reactivity. The analysis quantifies the stabilization energy associated with these delocalization interactions, often referred to as hyperconjugative interactions.
The following table presents hypothetical NBO analysis data for key interactions in 3-(3-chlorophenyl)-isoxazole. The second-order perturbation energy (E(2)) indicates the strength of the interaction.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N2 | π(C3-C7) | 25.4 |
| LP(1) O1 | σ(N2-C3) | 15.8 |
| LP(3) Cl10 | π(C8-C9) | 5.2 |
| π(C4-C5) | π(C3-C7) | 18.9 |
| π(C8-C9) | π*(C11-C12) | 20.1 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Stability Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. joaquinbarroso.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. joaquinbarroso.comscispace.com Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable. For 3-(3-chlorophenyl)-isoxazole, FMO analysis can predict its reactivity towards electrophiles and nucleophiles.
The table below shows hypothetical HOMO and LUMO energies and the corresponding energy gap for 3-(3-chlorophenyl)-isoxazole, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Molecular Electrostatic Potential (MEP) Mapping for Visualization of Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are prone to nucleophilic attack. Green regions represent neutral electrostatic potential.
For 3-(3-chlorophenyl)-isoxazole, the MEP map would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen and oxygen atoms of the isoxazole ring are expected to be regions of high negative potential due to their lone pairs of electrons, making them likely sites for electrophilic attack. The hydrogen atoms and the region around the chlorine atom (the σ-hole) are expected to be regions of positive potential, indicating their susceptibility to nucleophilic attack.
A study on new phenylisoxazole derivatives included MEP analysis, which showed that the negative electrostatic potential was concentrated on the oxygen atom of a carbonyl group and the oxygen atoms of methoxy (B1213986) groups, indicating these as sites for electrophilic reactivity. researchgate.net For 3-(3-chlorophenyl)-isoxazole, the MEP map would similarly highlight the electronegative atoms as red or yellow areas and the electropositive regions as blue areas.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies play a crucial role in elucidating the mechanisms of chemical reactions, including the formation of isoxazoles. The most common method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. mdpi.com Computational chemistry can be used to model this reaction, identify the transition states, and calculate the activation energies, providing a detailed understanding of the reaction pathway.
For the synthesis of 3-(3-chlorophenyl)-isoxazole, a likely route would involve the 1,3-dipolar cycloaddition of 3-chlorobenzonitrile (B1581422) oxide with an appropriate alkyne. Theoretical studies of this reaction would involve locating the transition state structure for the cycloaddition step. The geometry of the transition state and its energy relative to the reactants would provide insight into the reaction's feasibility and kinetics.
Computational studies on the 1,3-dipolar cycloaddition reactions to form isoxazoles have shown that the reaction proceeds through a concerted mechanism, where the new bonds are formed in a single step. mdpi.com The regioselectivity of the reaction, which determines the orientation of the dipole and dipolarophile, can also be predicted by analyzing the energies of the possible transition states. Theoretical calculations can help to explain why the 3-substituted isoxazole is the major product in many cases.
Elucidation of Energetic Pathways of Synthetic and Transformational Reactions
The primary synthetic route to 3,5-disubstituted isoxazoles, including 3-(3-chlorophenyl)-isoxazole, is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. beilstein-journals.orgnih.gov In this case, 3-chlorobenzonitrile oxide reacts with acetylene (B1199291). Computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction mechanism and determine the energetic feasibility of different pathways.
Theoretical studies on similar 1,3-dipolar cycloadditions indicate that the reaction can proceed through either a concerted or a stepwise mechanism. DFT calculations are used to map the potential energy surface of the reaction, identifying transition states and intermediates. By calculating the Gibbs free energy of activation (ΔG‡) for each potential pathway, the most favorable route can be determined. For many nitrile oxide cycloadditions, a concerted pathway, where the two new sigma bonds are formed in a single transition state, is found to be energetically more favorable than a stepwise diradical or zwitterionic pathway. researchgate.net
The energetic profile for a representative concerted reaction pathway can be computationally determined, providing critical data on the reaction's kinetics.
Table 1: Representative Calculated Energetic Data for a Concerted [3+2] Cycloaddition Pathway
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | 3-chlorobenzonitrile oxide + acetylene | 0.0 |
| Transition State | Concerted formation of C-C and C-O bonds | +18.5 |
| Product | 3-(3-chlorophenyl)-isoxazole | -45.0 |
Note: Data are hypothetical and representative of typical DFT calculations for this reaction type.
These calculations help rationalize experimental observations and can guide the optimization of reaction conditions, such as temperature and catalysts, to improve yield and efficiency.
Computational Prediction of Regioselectivity and Stereoselectivity
A significant challenge in the synthesis of 3,5-disubstituted isoxazoles is controlling the regioselectivity—that is, determining which of the two possible regioisomers will be the major product. When an unsymmetrical alkyne is used, the reaction of 3-chlorobenzonitrile oxide could potentially yield either 3-(3-chlorophenyl)-5-substituted-isoxazole or 3-(3-chlorophenyl)-4-substituted-isoxazole.
Frontier Molecular Orbital (FMO) theory is a powerful computational tool used to predict the regioselectivity of pericyclic reactions like the [3+2] cycloaddition. mdpi.com This theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction is favored through the pathway with the smallest HOMO-LUMO energy gap. The coefficients of the atomic orbitals at the reacting centers are then used to predict the regiochemical outcome. The atoms with the largest orbital coefficients on the interacting HOMO and LUMO will preferentially form a bond.
For the reaction forming 3,5-disubstituted isoxazoles, the cycloaddition typically proceeds via a reverse electron demand mechanism, where the nitrile oxide acts as the electrophile. researchgate.net The dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the alkyne. mdpi.com
Table 2: Hypothetical FMO Energies for Regioselectivity Analysis
| Reactant | Molecular Orbital | Energy (eV) |
| 3-Chlorobenzonitrile Oxide | HOMO | -10.2 |
| LUMO | -1.5 | |
| Acetylene | HOMO | -11.4 |
| LUMO | +1.6 |
Note: Data are hypothetical, calculated at a representative DFT level of theory.
Based on these energies, the LUMO(dipole)-HOMO(dipolarophile) gap is smaller and thus dictates the reaction's regioselectivity. Analysis of the orbital coefficients would further confirm the preferential formation of the 3,5-disubstituted product.
Spectroscopic Property Prediction from Theoretical Calculations
Computational NMR Chemical Shift Prediction and Experimental Validation
Computational chemistry offers highly accurate methods for predicting Nuclear Magnetic Resonance (NMR) spectra, which are indispensable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating the isotropic magnetic shielding tensors of nuclei. nih.govrsc.orgresearchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Table 3: Comparison of Experimental and Hypothetical Calculated NMR Chemical Shifts for a Structurally Similar Isoxazole
| Nucleus | Experimental ¹H Shift (ppm) for 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole wpmucdn.comrsc.org | Hypothetical Calculated ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) for 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole wpmucdn.com | Hypothetical Calculated ¹³C Shift (ppm) |
| Isoxazole H-4 | 6.79 | 6.85 | 168.6 | 169.1 |
| Isoxazole C-3 | - | - | 161.1 | 161.5 |
| Isoxazole C-4 | - | - | 98.1 | 98.8 |
| Isoxazole C-5 | - | - | 170.5 (Value inferred from similar structures) | 170.9 |
| Phenyl H's | 7.37 - 7.76 | 7.40 - 7.80 | 120.0 - 135.0 (Range) | 120.5 - 135.5 |
| Phenyl C's | 120.0 - 135.0 (Range) | 120.5 - 135.5 | 120.0 - 135.0 (Range) | 120.5 - 135.5 |
Note: Calculated values are hypothetical examples based on typical GIAO-DFT performance.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying the excited states of molecules and predicting their electronic absorption (UV-Vis) and emission spectra. researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths, which correspond to the intensity of the absorption bands.
For 3-(3-chlorophenyl)-isoxazole, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help assign the electronic transitions responsible for these absorptions, such as π → π* or n → π* transitions. These calculations are often performed using a Polarizable Continuum Model (PCM) to account for the influence of a solvent. researchgate.net The analysis of the molecular orbitals involved in the primary transitions provides insight into the charge-transfer character of the excited state.
Table 4: Representative TD-DFT Calculated Electronic Transitions for a Phenylisoxazole Derivative in Solution
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 4.15 | 299 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 4.78 | 260 | 0.12 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 5.25 | 236 | 0.08 | HOMO → LUMO+1 (75%) |
Note: Data are hypothetical and represent typical TD-DFT/PCM output for a molecule of this class.
Molecular Modeling of Intermolecular Interactions
Simulation of Hydrogen Bonding Networks and Intermolecular Forces in Condensed Phases
Understanding the intermolecular forces that govern the packing of molecules in the solid state is essential for predicting crystal structure and material properties. For 3-(3-chlorophenyl)-isoxazole, computational tools like Hirshfeld surface analysis are invaluable for visualizing and quantifying these non-covalent interactions. nih.govnih.gov
Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific intermolecular contacts. scirp.org Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the percentage contribution of each type of interaction. For chlorophenyl-containing isoxazoles, the dominant interactions are typically weak van der Waals forces, such as H···H, C···H, and Cl···H contacts, as well as potential π-π stacking between the aromatic rings. nih.gov While classical hydrogen bonding is absent, weak C-H···N or C-H···O interactions may still play a role in stabilizing the crystal lattice. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also used to identify the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of a molecule. researchgate.netresearchgate.net These maps highlight the sites most likely to act as hydrogen bond acceptors (e.g., the nitrogen and oxygen atoms of the isoxazole ring) or donors in intermolecular interactions.
Table 5: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Chlorophenyl-Isoxazole Crystal
| Contact Type | Percentage Contribution (%) | Description |
| H···H | 48.7% | Predominant, non-specific van der Waals interactions. |
| C···H / H···C | 22.2% | Interactions involving aromatic and isoxazole rings. |
| Cl···H / H···Cl | 8.8% | Weak halogen-hydrogen interactions. |
| O···H / H···O | 8.2% | Weak C-H···O hydrogen bonding contacts. |
| N···H / H···N | 5.1% | Weak C-H···N hydrogen bonding contacts. |
Note: Data are adapted from a closely related structure, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, as a representative example. nih.gov
Molecular dynamics (MD) simulations can further be used to model the behavior of molecules in condensed phases, providing dynamic insight into the stability and nature of these intermolecular networks over time. nih.gov
Quantum Chemical Analysis of π-π Stacking Interactions
Quantum chemical analysis provides fundamental insights into the nature and strength of non-covalent interactions, such as π-π stacking, which are crucial in determining the supramolecular architecture and crystal packing of molecules. In the context of 3-(3-chlorophenyl)isoxazole and related derivatives, these interactions play a significant role in the spatial arrangement of molecules, influencing their physical properties and interactions within biological systems.
Theoretical investigations, often employing Density Functional Theory (DFT), are used to explore how substitutions on aromatic rings influence stacking stability. nih.gov Studies on similar heterocyclic systems demonstrate that halogenation can significantly modulate π-π stacking energies. nih.gov The introduction of a chlorine atom, as in the 3-chlorophenyl moiety, alters the quadrupole moment of the aromatic ring, which is a key factor in governing the geometry and energy of stacking interactions. Generally, halogen substitutions can lead to more stable parallel-displaced π-π stacking configurations. nih.gov
The strength and geometry of these π-π interactions can be evaluated energetically through DFT calculations. rsc.org For instance, the intercentroid distance between stacked aromatic rings is a common parameter used to characterize these interactions. In various polymorphic forms of isoxazole-containing structures, these distances are typically found to be in the range of 3.2 to 3.5 Å, indicative of significant π-π stacking. researchgate.net
Table 1: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chlorophenyl-Isoxazole Derivative iucr.org
| Interaction Type | Contribution (%) |
| H···H | 48.7 |
| H···C/C···H | 22.2 |
| Cl···H/H···Cl | 8.8 |
| H···O/O···H | 8.2 |
| H···N/N···H | 5.1 |
This interactive table details the percentage contribution of various intermolecular contacts to the crystal packing, highlighting the importance of multiple weak interactions in stabilizing the supramolecular structure.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Mechanisms in Biological Systems
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands, such as 3-(3-chlorophenyl)isoxazole, to biological targets, typically proteins or enzymes. These methods provide detailed insights into the binding modes, affinities, and the stability of the ligand-receptor complex, guiding the understanding of potential therapeutic activities.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating its binding affinity through scoring functions. Isoxazole derivatives have been widely studied as inhibitors for various enzymes. For instance, docking studies of isoxazole-carboxamide derivatives against cyclooxygenase (COX) enzymes have shown that substitutions on the phenyl ring are critical for activity. In one study, a derivative featuring a chlorine atom on the phenyl ring demonstrated potent and selective inhibition of the COX-2 enzyme. nih.gov The docking analysis revealed that the chloro-substituted phenyl ring helped position the isoxazole core within a key binding pocket, facilitating ideal interactions. nih.gov
Similarly, in studies targeting topoisomerase II for anticancer applications, isoxazole analogues were designed and docked. A compound substituted with a chloro-benzene group (OX5) showed a significant binding energy of -9 kcal/mol, comparable to the reference drug, and exhibited notable cytotoxic activity against the MCF-7 breast cancer cell line. pnrjournal.com
Table 2: Molecular Docking Results for Chloro-Substituted Isoxazole Derivatives Against Biological Targets
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Isoxazole-Carboxamide nih.gov | COX-2 | Not specified (high affinity) | Not specified |
| Isoxazole Analogue (OX5) pnrjournal.com | Topoisomerase II | -9.0 | Not specified |
| Isoxazole Derivative mdpi.com | Farnesoid X Receptor (FXR) | -8.5 to -9.5 (predicted) | LEU287, MET290, HIS447 |
This interactive table summarizes the binding affinities and key interactions of chloro-substituted isoxazole compounds with various protein targets as determined by molecular docking simulations.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the ligand-target complex, assessing its stability and conformational changes over time. These simulations are crucial for validating docking poses and understanding the nuanced interactions that stabilize the ligand in the binding site. mdpi.com For a series of isoxazole derivatives targeting the Farnesoid X Receptor (FXR), MD simulations revealed that the stability of the protein-ligand complex was crucial for agonistic activity. mdpi.com
Simulations can track metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to confirm system stability. mdpi.com They also allow for the analysis of persistent interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period. For example, MD studies on FXR agonists highlighted the importance of hydrophobic interactions with residues like LEU287 and MET290, and the formation of salt bridges with ARG331 and HIS447 for stable binding. mdpi.com While direct MD simulation data for 3-(3-chlorophenyl)isoxazole is not extensively published, the principles derived from studies of similar isoxazole derivatives are applicable. The simulation of deprotonated isoxazole has been used to study its fragmentation chemistry, demonstrating the power of direct chemical dynamics simulations to elucidate complex molecular behaviors. nih.gov
Applications and Future Research Directions of 3 3 Chlorophenyl Isoxazole in Academic Chemistry
Utilization of 3-(3-Chlorophenyl)-Isoxazole as a Chemical Probe in Mechanistic Biological Studies
The development of small-molecule chemical probes is crucial for dissecting complex biological pathways and understanding the mechanisms of action of therapeutic agents. Isoxazole (B147169) derivatives have been recognized for their potential to act as scaffolds for such probes due to their stable aromatic nature and their ability to be functionalized at various positions. The 3-(3-chlorophenyl)isoxazole core could serve as a valuable starting point for the design of chemical probes to investigate specific biological targets.
The chlorine atom on the phenyl ring can modulate the compound's lipophilicity and electronic properties, which are critical for cell permeability and target engagement. Furthermore, the isoxazole ring itself can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site. Future research could focus on the strategic derivatization of the 3-(3-chlorophenyl)isoxazole core to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, or reactive moieties for covalent labeling of proteins. Such probes would be instrumental in target identification and validation studies, helping to elucidate the molecular basis of diseases.
Integration into Advanced Materials Science: Examples of Fluorescent Derivatives
The field of materials science is continually seeking novel organic molecules with unique photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Isoxazole-containing compounds have shown promise as fluorescent materials, and the incorporation of a halogenated phenyl ring, such as in 3-(3-chlorophenyl)isoxazole, can significantly influence their emission characteristics.
The introduction of a chlorine atom can lead to a heavy-atom effect, which may enhance intersystem crossing and potentially lead to phosphorescent materials. Moreover, the electronic nature of the chlorophenyl group can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission wavelengths of the resulting fluorophores.
Future research in this area would involve the synthesis of extended π-conjugated systems based on the 3-(3-chlorophenyl)isoxazole framework. By coupling this core with various electron-donating or electron-withdrawing groups, a library of novel fluorescent dyes could be generated. The photophysical properties of these new derivatives would need to be thoroughly characterized to assess their potential for materials science applications.
Below is a table of representative photophysical data for a related fluorescent isoxazole derivative, illustrating the type of characterization that would be relevant for novel 3-(3-chlorophenyl)isoxazole-based materials.
| Compound | Excitation (nm) | Emission (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| 3,5-bis(4-methoxyphenyl)-4-fluoroisoxazole | 288 | 350 | 6100 | Not Reported |
| 3,5-bis(4-trifluoromethylphenyl)-4-fluoroisoxazole | 274 | 330 | 5980 | Not Reported |
Data for illustrative purposes based on related compounds.
Synergistic Approaches Combining Theoretical and Experimental Methodologies in Isoxazole Research
The integration of computational chemistry with experimental synthesis and characterization provides a powerful paradigm for accelerating the discovery and optimization of new functional molecules. In the context of 3-(3-chlorophenyl)isoxazole research, theoretical studies can offer profound insights into its electronic structure, reactivity, and potential interactions with biological targets.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate molecular properties such as HOMO-LUMO gaps, electrostatic potential maps, and dipole moments, which are crucial for predicting reactivity and designing molecules with desired photophysical properties. tandfonline.com For instance, computational modeling could be used to screen virtual libraries of 3-(3-chlorophenyl)isoxazole derivatives for their potential as fluorescent probes or materials, prioritizing the most promising candidates for synthesis.
Furthermore, molecular docking simulations can predict the binding modes of 3-(3-chlorophenyl)isoxazole-based ligands within the active sites of proteins, guiding the design of more potent and selective inhibitors. The synergy between these in silico predictions and subsequent experimental validation is a key strategy for the efficient development of new chemical entities.
The following table includes some calculated properties for the parent compound, 3-phenylisoxazole, which serve as a baseline for understanding the electronic effects of substituents like the chloro group.
| Property | Value |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
Data for 3-phenylisoxazole.
Exploration of Unexplored Reactivity and Novel Derivatization Possibilities
While the isoxazole ring is generally considered to be a stable aromatic system, it possesses unique reactivity patterns that can be harnessed for the synthesis of novel molecular architectures. The N-O bond within the isoxazole ring is susceptible to cleavage under certain reductive or catalytic conditions, leading to ring-opening reactions that can provide access to valuable synthetic intermediates such as β-aminoenones. wpmucdn.com
The 3-(3-chlorophenyl)isoxazole core offers several avenues for further derivatization. The isoxazole ring can undergo electrophilic substitution, although the regioselectivity can be influenced by the nature of the substituent at the 3-position. Additionally, the chlorophenyl ring provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of functional groups.
Future research should aim to systematically explore the reactivity of 3-(3-chlorophenyl)isoxazole under a range of reaction conditions to uncover novel transformations and expand its synthetic utility. The development of new derivatization strategies will be crucial for accessing a diverse range of analogues with tailored properties for various applications.
For illustrative purposes, the table below provides spectroscopic data for a related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, which demonstrates the type of characterization used to identify such molecules. wpmucdn.com
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (ppm) | Aromatic protons: 7.81-7.71, Alkene proton: ~6.7, Methoxy (B1213986) protons: ~3.8 |
| ¹³C NMR (ppm) | Isoxazole C-O: 168.6, Imine C: 161.1, Alkene C: 98.1 |
| IR (cm⁻¹) | C=N (imine): 1607, C-O (ring): 1173 |
Data for 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. wpmucdn.com
Q & A
Q. What experimental controls are essential when evaluating the biological activity of 3-(3-chlorophenyl)isoxazole derivatives?
- Methodological Answer :
- Negative controls : Use unsubstituted isoxazole cores to isolate the 3-chlorophenyl group’s contribution.
- Solvent controls : Account for DMSO’s cytotoxicity in cell-based assays (limit to <0.1% v/v) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
